molecular formula C11H17NO2S B15323996 4-Pentylbenzenesulfonamide

4-Pentylbenzenesulfonamide

Cat. No.: B15323996
M. Wt: 227.33 g/mol
InChI Key: XXGOKBCTMIKJHF-UHFFFAOYSA-N
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Description

4-Pentylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by a sulfonamide group attached to a benzene ring, with a pentyl group substituent

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products:

Scientific Research Applications

4-Pentylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-Methylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide

Comparison: 4-Pentylbenzenesulfonamide is unique due to its pentyl group, which can influence its solubility, reactivity, and biological activity compared to other benzenesulfonamides. The length of the alkyl chain can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4-pentylbenzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3,(H2,12,13,14)

InChI Key

XXGOKBCTMIKJHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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